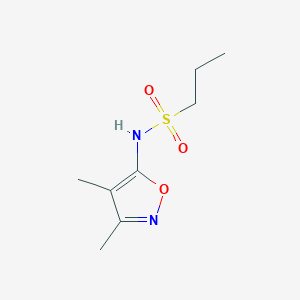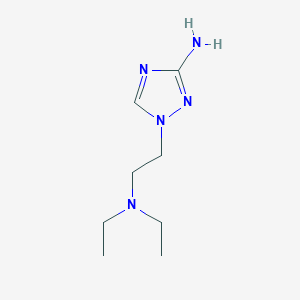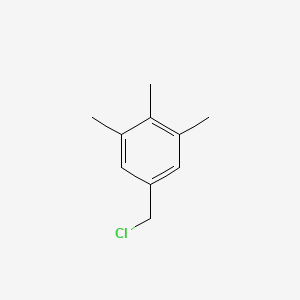
5-(Chloromethyl)-1,2,3-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1,2,3-trimethylbenzene is an aromatic compound with a benzene ring substituted with three methyl groups and one chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,3-trimethylbenzene typically involves the chloromethylation of 1,2,3-trimethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes have been developed to optimize the reaction conditions and improve yield. These processes involve the use of high-efficiency reactors and precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2,3-trimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include benzoic acid derivatives and benzaldehyde derivatives.
Reduction Reactions: The primary product is 1,2,3-trimethylbenzene.
Scientific Research Applications
5-(Chloromethyl)-1,2,3-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials such as polymers and resins.
Biological Studies: It is used as a probe in biochemical studies to understand the interactions of aromatic compounds with biological molecules.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2,3-trimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The chloromethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring with various nucleophiles . This reactivity is exploited in organic synthesis to introduce functional groups onto the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Bromomethyl)-1,2,3-trimethylbenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
1,2,4-Trimethylbenzene: Different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)-1,2,3-trimethylbenzene is unique due to the presence of the chloromethyl group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in organic synthesis and other applications .
Properties
Molecular Formula |
C10H13Cl |
|---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2,3-trimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7-4-10(6-11)5-8(2)9(7)3/h4-5H,6H2,1-3H3 |
InChI Key |
QSXCPLAFNLQCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
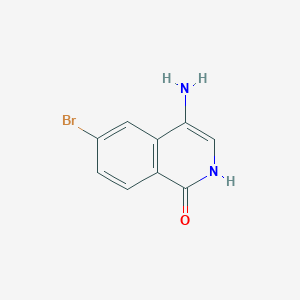
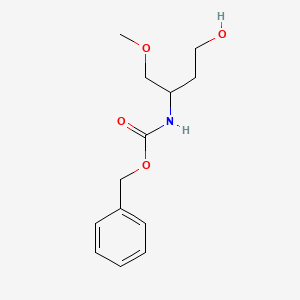
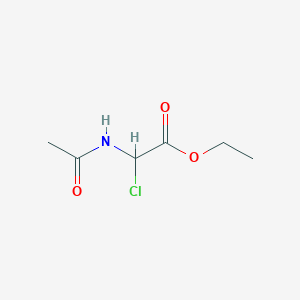
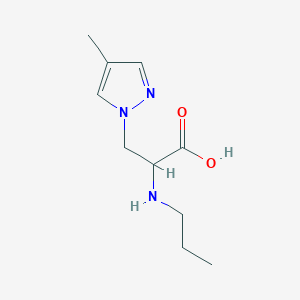
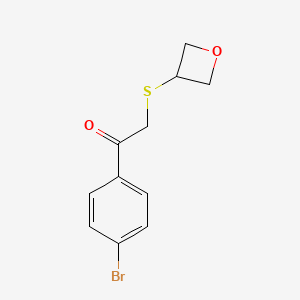
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
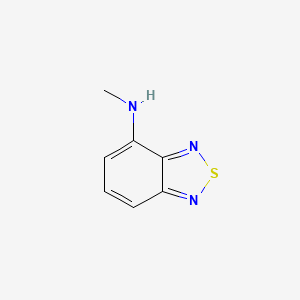
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)

